molecular formula C14H11N3O3 B14478261 2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione CAS No. 65991-90-4

2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14478261
CAS No.: 65991-90-4
M. Wt: 269.25 g/mol
InChI Key: SJZGSHNNURCKQD-UHFFFAOYSA-N
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Description

2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is a compound that features both imidazole and isoindole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoindole is a bicyclic structure containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. Common synthetic methods for imidazole include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The isoindole moiety can be synthesized through various cyclization reactions involving phthalic anhydride and amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with nucleic acids, proteins, and cell membranes, affecting various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of imidazole and isoindole structures in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these moieties .

Properties

CAS No.

65991-90-4

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

2-(3-imidazol-1-yl-2-oxopropyl)isoindole-1,3-dione

InChI

InChI=1S/C14H11N3O3/c18-10(7-16-6-5-15-9-16)8-17-13(19)11-3-1-2-4-12(11)14(17)20/h1-6,9H,7-8H2

InChI Key

SJZGSHNNURCKQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CN3C=CN=C3

Origin of Product

United States

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